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Compound of Interest

Compound Name: 1-Hexanol-d5

CAS No.: 64118-18-9

Cat. No.: B1147734

Get Quote

Executive Summary
1-Hexanol-d5 (specifically 1-Hexanol-5,5,6,6,6-d5) is a stable, isotopically labeled primary

alcohol where the terminal ethyl group is fully deuterated.[1] This specific labeling pattern

renders the terminal methyl (

) and penultimate methylene (

) positions metabolically distinct, making it an invaluable tool for probing oxidative metabolic
pathways (e.g.,

-oxidation) and serving as a mass-differentiated internal standard that avoids signal
interference in the carbinol region (

) during NMR analysis.[2]

This guide outlines a high-fidelity Convergent Alkyne Homologation route. Unlike statistical H/D

exchange methods which yield poor regiospecificity, this protocol builds the carbon skeleton

from a deuterated precursor, ensuring >98 atom% D isotopic enrichment and precise label

placement.[2]
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Target Molecule Profile
Property Specification

IUPAC Name Hexan-5,5,6,6,6-d5-1-ol

CAS Number 64118-18-9

Chemical Formula

Molecular Weight 107.21 g/mol

SMILES [2H]C([2H])([2H])C([2H])([2H])CCCCO

Isotopic Purity D

Retrosynthetic Analysis & Strategy
To achieve high regiospecificity, the synthesis disconnects the

bond.[2] The strategy employs a nucleophilic substitution between a protected C4-alkyne
fragment and a commercially available deuterated C2-electrophile (Ethyl-d5 iodide).[2]

Strategic Advantages:

Regiocontrol: The label is introduced via a pre-labeled block (

), eliminating scrambling risks associated with metal-catalyzed exchange.

Modularity: The alkyne intermediate allows for purification before the final reduction, ensuring

high chemical purity.[2]

Cost Efficiency: Ethyl-d5 iodide is a readily available and cost-effective source of deuterium

compared to deuterated hydrides.[2]

Reaction Pathway Visualization
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Figure 1: Convergent synthesis pathway via alkyne homologation.[2]

Detailed Experimental Protocol
Phase 1: Protection of 3-Butyn-1-ol
The hydroxyl group of 3-butyn-1-ol must be masked to prevent proton quenching of the

organolithium intermediate.

Reagents: 3-Butyn-1-ol (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.2 eq), p-Toluenesulfonic acid

(pTsOH, 0.01 eq),

(DCM).

Procedure:

Dissolve 3-butyn-1-ol in anhydrous DCM under

atmosphere.

Add pTsOH (catalytic) followed by dropwise addition of DHP at 0°C.

Stir at room temperature (RT) for 4 hours. Monitor by TLC (disappearance of alcohol).[2]

Quench with saturated

, extract with DCM, and dry over

.
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Concentrate in vacuo to yield 2-(but-3-yn-1-yloxy)tetrahydro-2H-pyran. Use crude in the

next step.

Phase 2: C-C Bond Formation (Alkylation)
This is the critical deuterium-incorporation step.[2] Strict anhydrous conditions are required.[2]

Reagents: Protected Alkyne (1.0 eq), n-Butyllithium (n-BuLi, 2.5M in hexanes, 1.1 eq), Ethyl-

d5 iodide (

, 1.2 eq), anhydrous THF, HMPA (optional co-solvent for rate enhancement).

Procedure:

Charge a flame-dried flask with the protected alkyne and anhydrous THF. Cool to -78°C

(dry ice/acetone bath).

Add n-BuLi dropwise over 20 minutes. The solution may turn yellow/orange.[2] Stir for 30

mins at -78°C to ensure full deprotonation (

).

Add Ethyl-d5 iodide dropwise.[2]

Allow the reaction to warm slowly to RT overnight. The lithium acetylide acts as a

nucleophile, displacing iodide.[2]

Quench: Cool to 0°C and add saturated

.

Workup: Extract with

, wash with brine, dry (

). Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the Hex-3-yne-d5
intermediate.

Phase 3: Global Reduction & Deprotection
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Simultaneous saturation of the alkyne and removal of the THP protecting group can often be

achieved, but a stepwise approach offers better control.[2]

Step 3A: Hydrogenation

Dissolve intermediate in MeOH. Add 10% Pd/C (5 wt% loading).

Stir under

balloon (1 atm) for 12-24 hours.

Filter through Celite to remove catalyst.[2]

Result: Protected 1-Hexanol-d5 (THP ether).[2]

Step 3B: Deprotection

Dissolve the hydrogenated residue in MeOH.[2]

Add pTsOH (0.1 eq) and stir at RT for 2 hours.

Concentrate and purify via distillation or column chromatography.[2]

Quality Control & Characterization
The final product must be validated for both chemical purity and isotopic enrichment.[2]

Expected Analytical Data
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Technique Parameter
Expected Signal /
Observation

Interpretation

-NMR (CDCl3) 3.64 (t, 2H)

Triplet (

Hz)
(C1)

1.57 (m, 2H) Multiplet (C2)

1.30 (m, 4H) Broad Multiplet (C3, C4)

ABSENT 0.89 (t)

Absence of terminal

methyl signal confirms

deuteration.

-NMR C1-C4 Signals Present
Normal chemical

shifts.[1][3]

C5, C6 Signals Silent/Multiplet

C-D coupling

splits/broadens

signals; intensity

decreases

significantly (NOE

loss).[2]

GC-MS Molecular Ion m/z 107

or

depending on

ionization.[2]

Base Peak Shifted

Fragmentation pattern

will show mass shifts

of +5 for fragments

containing the ethyl

tail.[2]

Diagram: Isotopic Verification Logic
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Figure 2: NMR logic flow for confirming isotopic purity.

Safety & Handling
n-Butyllithium: Pyrophoric.[2] Must be handled under inert atmosphere (Argon/Nitrogen).[2]

Use a syringe with a Luer lock and proper quenching protocols.[2]

Ethyl Iodide: Alkylating agent and potential carcinogen.[2] Handle in a fume hood.

Deuterated Solvents: Hygroscopic.[2] Store in a desiccator to prevent H/D exchange with

atmospheric moisture (though C-D bonds in the target are stable, precursors may be

sensitive).[2]
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Synthetic Methodology (Alkyne Route): Jung, M. E., & Xu, Y. (1998).[2] Efficient Synthesis of

Specifically Deuterated Nucleosides. Heterocycles. (Adapted methodology for deuterated

alkylation).[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. medchemexpress.com [medchemexpress.com]

2. 1-Hexanol | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. 1-Hexanol [webbook.nist.gov]

To cite this document: BenchChem. [Technical Guide: Synthesis and Preparation of 1-
Hexanol-d5]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1147734/docs#technical-guide-synthesis-and-
preparation-of-1-hexanol-d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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